2,3-Dihydrobenzofuran-7-carboxylic Acid
Overview
Description
2,3-Dihydrobenzofuran-7-carboxylic acid is a chemical compound that serves as a core structure in various biologically active molecules. It is a derivative of benzofuran and is characterized by a saturated ring adjacent to the benzene ring, with a carboxylic acid functional group at the seventh position. This compound and its derivatives have been explored for their potential in therapeutic applications, such as hypolipidemic activity, PARP-1 inhibition, analgesic properties, and uricosuric diuretic effects .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives has been achieved through various methods. One approach involves the coupling of 2-vinylphenols with carboxylic acids using Bu4NI as a catalyst and t-BuOOH as an oxidant under metal-free conditions . Another method includes a one-pot synthesis from (E)-2-(2-bromophenyl)-3-phenylacrylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions . Additionally, optically active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters have been synthesized via intramolecular C-H insertion reaction catalyzed by Rh 2 (R-DOSP) 4 .
Molecular Structure Analysis
The molecular structure of 2,3-dihydrobenzofuran derivatives has been studied through crystallography and structure-activity relationship (SAR) analysis. For instance, the crystal structures of three inhibitors based on the 2,3-dihydrobenzofuran scaffold bound to a multidomain PARP-1 structure were obtained, providing insights into the interaction of these molecules with their target . Although not directly related to 2,3-dihydrobenzofuran-7-carboxylic acid, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined, which can provide general insights into the structural characteristics of dihydroxybenzoic acid derivatives .
Chemical Reactions Analysis
The 2,3-dihydrobenzofuran scaffold is amenable to various chemical modifications, which can significantly alter its biological activity. For example, the electrophilic 2-position of the scaffold was accessible for extended modifications, leading to a significant improvement in the inhibition of PARP-1 activity . The diversity-oriented synthesis approach has been used to create libraries of compounds based on the benzofuran and 2,3-dihydrobenzofuran scaffolds, demonstrating the versatility of this core structure in generating biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydrobenzofuran derivatives are influenced by their substituents and the presence of functional groups. The synthesis protocols reported aim to achieve variation in physicochemical properties, resulting in compounds with a range of molecular weights and calculated octanol/water partition coefficients . These properties are crucial for determining the pharmacokinetic and pharmacodynamic profiles of the compounds, which are essential for their potential therapeutic applications.
Scientific Research Applications
Application in Poly(ADP-ribose)polymerase-1 Inhibitors
- Scientific Field : Pharmaceutical Sciences
- Summary of the Application : 2,3-Dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives were synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) .
- Methods of Application : A structure-based design strategy was used to synthesize these compounds. An alternative strategy was applied in which DHBF-7-carboxylic acid 2 was used as a starting material .
- Results or Outcomes : The lead compound 3 (DHBF-7-carboxamide) showed an IC50 value of 9.45 μM. An alternative core was designed, DHBF-3-one-7-carboxamide (36, IC50 = 16.2 μM). The most potent derivative was substituted benzylidene 58 (IC50 = 0.531 μM), showing a 30-fold improvement in potency .
Application in Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Some substituted benzofurans have shown significant anticancer activities .
- Methods of Application : Specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Compound 36 was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : A cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid was developed to promote the annulation between aryl iodides and epoxides, providing highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .
- Methods of Application : The unique potassium salt of the inexpensive 5-norbornene-2-carboxylic acid serves as a highly efficient catalytic mediator (10 mol%), which leads to fewer side reactions .
- Results or Outcomes : The salient features of the reaction include its broad substrate scope (with respect to both aryl iodides and epoxides), its high atom economy and good chemo-selectivity .
Application in Antibacterial Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-carboxylic Acid, have shown potential as scaffolds for developing antimicrobial agents .
- Methods of Application : Specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .
Application in Hepatitis C Treatment
- Scientific Field : Pharmaceutical Sciences
- Summary of the Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : Specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The compound has shown potential in treating Hepatitis C, but specific results or outcomes are not detailed in the source .
Application in Nanomaterials
- Scientific Field : Nanotechnology
- Summary of the Application : Carboxylic acids, including 2,3-Dihydrobenzofuran-7-carboxylic Acid, can be used in the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Methods of Application : Carboxylic acids can be used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanomaterials .
- Results or Outcomes : The application of carboxylic acids in these areas leads to the creation of nanomaterials with unique properties .
Safety And Hazards
Future Directions
The future directions of 2,3-Dihydrobenzofuran-7-carboxylic Acid research could involve the development of promising compounds with target therapy potentials and little side effects . Benzofuran compounds have attracted much attention due to their biological activities and potential applications as drugs .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBMSNEECJPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383518 | |
Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-7-carboxylic Acid | |
CAS RN |
35700-40-4 | |
Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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